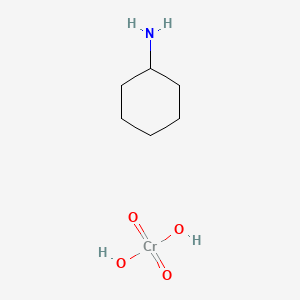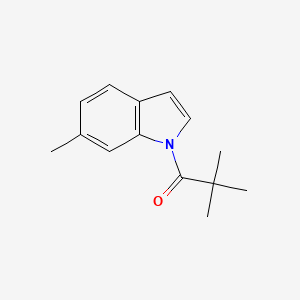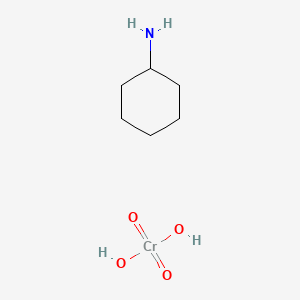
Chromic acid cyclohexylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromic acid cyclohexylamine salt is a compound formed by the reaction of chromic acid with cyclohexylamine. Chromic acid, known for its strong oxidizing properties, is often used in various industrial and laboratory applications. Cyclohexylamine, an aliphatic amine, is a colorless liquid with a fishy odor and is miscible with water. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of chromic acid cyclohexylamine salt involves the reaction of chromic acid with cyclohexylamine. The reaction typically occurs in an aqueous medium, where chromic acid (H₂CrO₄) reacts with cyclohexylamine (C₆H₁₃N) to form the salt. The reaction can be represented as: [ \text{H}_2\text{CrO}_4 + \text{C}6\text{H}{13}\text{N} \rightarrow \text{C}6\text{H}{13}\text{NH}_2\text{CrO}_4 ]
Industrial Production Methods: Industrial production of cyclohexylamine involves the hydrogenation of aniline using cobalt or nickel-based catalysts. Another method includes the alkylation of ammonia using cyclohexanol . Chromic acid is typically produced by adding sulfuric acid to sodium dichromate, resulting in a mixture that contains chromic acid and other chromium compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Chromic acid cyclohexylamine salt undergoes various chemical reactions, primarily driven by the oxidizing nature of chromic acid and the nucleophilic properties of cyclohexylamine. Some common reactions include:
Substitution: Cyclohexylamine can undergo substitution reactions with alkyl halides, forming N-alkylated products.
Common Reagents and Conditions:
Oxidation: Chromic acid in aqueous sulfuric acid is commonly used for oxidation reactions.
Substitution: Alkyl halides and other alkylating agents are used in the presence of catalytic metals like aluminum, copper, or nickel.
Major Products:
Oxidation: Aldehydes and ketones.
Substitution: N-alkylated cyclohexylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chromic acid cyclohexylamine salt has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Employed in studies involving the oxidation of biological molecules.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of chromic acid cyclohexylamine salt involves the oxidation of substrates by chromic acid. Chromic acid acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the chromium center, resulting in the oxidation of the substrate and reduction of chromium(VI) to chromium(III) . Cyclohexylamine, being a nucleophile, can participate in various substitution reactions, forming stable products .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: An aliphatic amine with similar nucleophilic properties.
Chromic Acid: A strong oxidizing agent used in various oxidation reactions.
Uniqueness: Chromic acid cyclohexylamine salt combines the oxidizing power of chromic acid with the nucleophilic properties of cyclohexylamine, making it a versatile compound for various chemical reactions and applications. Its unique combination of properties allows it to be used in specialized applications where both oxidation and nucleophilic substitution are required.
Eigenschaften
CAS-Nummer |
15594-20-4 |
|---|---|
Molekularformel |
C6H15CrNO4 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
InChI-Schlüssel |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)






![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)






